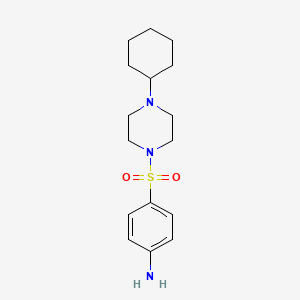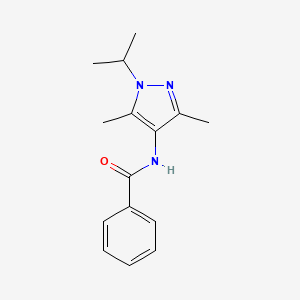![molecular formula C11H16N4O4S B7531175 3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7531175.png)
3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole, also known as DESAM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. DESAM is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. The furan-2-yl group is attached to the oxadiazole ring, while the diethylsulfamoylamino group is attached to one of the carbon atoms in the ring.
作用機序
The mechanism of action of 3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. 3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain.
Biochemical and Physiological Effects
3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. In addition, 3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole has been shown to reduce the production of reactive oxygen species, which are molecules that can cause cellular damage.
実験室実験の利点と制限
One advantage of 3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole is that it has been found to exhibit a broad range of biological activities, which makes it a potentially useful compound for a variety of research applications. Another advantage is that it is relatively easy to synthesize, which makes it readily available for research purposes. One limitation of 3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. In addition, 3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole has not been extensively studied in vivo, which limits its potential clinical applications.
将来の方向性
There are a number of future directions for research on 3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole. One area of research could focus on elucidating the mechanism of action of 3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole, which would provide insight into its potential therapeutic applications. Another area of research could involve the development of new synthetic methods for 3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole, which could lead to the production of more potent analogs. In addition, further studies could be conducted to investigate the in vivo effects of 3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole, which would provide valuable information for potential clinical applications.
合成法
The synthesis of 3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole involves the reaction of 2-furancarboxaldehyde with diethylsulfamoyl chloride and hydrazine hydrate. The resulting product is then treated with acetic anhydride and sodium acetate to yield 3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole. The synthesis of 3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole has been described in detail in a number of scientific publications.
科学的研究の応用
3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole has been the subject of scientific research due to its potential therapeutic properties. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In one study, 3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole was shown to inhibit the growth of human breast cancer cells in vitro. In another study, 3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole was found to have antimicrobial activity against a number of bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
3-[(diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4S/c1-3-15(4-2)20(16,17)12-8-10-13-11(19-14-10)9-6-5-7-18-9/h5-7,12H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTGUGXFSMDENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NCC1=NOC(=N1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531093.png)


![N-[3-(4-ethylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide](/img/structure/B7531115.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531116.png)
![3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7531118.png)

![N-cyclopropyl-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7531133.png)



![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7531156.png)
![N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7531168.png)